molecular formula C8H16FeN2O8+2 B12668657 Dihydrogen bis(DL-aspartato(2-)-N,O1,O4)ferrate(2-) CAS No. 97806-24-1

Dihydrogen bis(DL-aspartato(2-)-N,O1,O4)ferrate(2-)

Cat. No.: B12668657
CAS No.: 97806-24-1
M. Wt: 324.07 g/mol
InChI Key: VGFLQDXRIDQEPQ-UHFFFAOYSA-P
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Description

Dihydrogen bis(DL-aspartato(2-)-N,O1,O4)ferrate(2-) is an iron(II) complex coordinated with two DL-aspartate ligands. The ligand binds to the central iron atom through the nitrogen (N) and two oxygen atoms (O1 and O4), forming a chelate structure. This compound belongs to a class of metal-amino acid complexes, which are notable for their applications in catalysis, biomedicine, and materials science. The DL-aspartate configuration indicates a racemic mixture of the D- and L-enantiomers, which may influence its solubility, stability, and reactivity compared to enantiopure analogs .

Properties

CAS No.

97806-24-1

Molecular Formula

C8H16FeN2O8+2

Molecular Weight

324.07 g/mol

IUPAC Name

2-aminobutanedioic acid;hydron;iron

InChI

InChI=1S/2C4H7NO4.Fe/c2*5-2(4(8)9)1-3(6)7;/h2*2H,1,5H2,(H,6,7)(H,8,9);/p+2

InChI Key

VGFLQDXRIDQEPQ-UHFFFAOYSA-P

Canonical SMILES

[H+].[H+].C(C(C(=O)O)N)C(=O)O.C(C(C(=O)O)N)C(=O)O.[Fe]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dihydrogen bis[DL-aspartato(2-)-N,O1,O4]ferrate(2-) typically involves the reaction of ferric chloride with DL-aspartic acid in an aqueous medium. The reaction is carried out under controlled pH conditions to ensure the proper coordination of the aspartate ligands to the ferrate ion. The general reaction can be represented as follows:

FeCl3+2DL-Aspartic AcidDihydrogen bis[DL-aspartato(2-)-N,O1,O4]ferrate(2-)+3HCl\text{FeCl}_3 + 2\text{DL-Aspartic Acid} \rightarrow \text{Dihydrogen bis[DL-aspartato(2-)-N,O1,O4]ferrate(2-)} + 3\text{HCl} FeCl3​+2DL-Aspartic Acid→Dihydrogen bis[DL-aspartato(2-)-N,O1,O4]ferrate(2-)+3HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process may include steps such as crystallization and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Dihydrogen bis[DL-aspartato(2-)-N,O1,O4]ferrate(2-) can undergo various chemical reactions, including:

    Oxidation: The ferrate ion can be oxidized to higher oxidation states under specific conditions.

    Reduction: The compound can be reduced to form lower oxidation state species.

    Substitution: Ligand substitution reactions can occur, where the aspartate ligands are replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or hydrazine.

    Substitution: Ligands such as ethylenediamine or other amino acids can be used in substitution reactions.

Major Products Formed

    Oxidation: Higher oxidation state ferrate complexes.

    Reduction: Lower oxidation state iron complexes.

    Substitution: New coordination compounds with different ligands.

Scientific Research Applications

Dihydrogen bis[DL-aspartato(2-)-N,O1,O4]ferrate(2-) has several scientific research applications:

    Chemistry: Used as a model compound to study coordination chemistry and ligand exchange reactions.

    Biology: Investigated for its potential role in biological systems, particularly in iron metabolism and transport.

    Medicine: Explored for its potential therapeutic applications, including as an iron supplement or in drug delivery systems.

    Industry: Utilized in various industrial processes, including catalysis and material science.

Mechanism of Action

The mechanism of action of dihydrogen bis[DL-aspartato(2-)-N,O1,O4]ferrate(2-) involves its interaction with molecular targets such as enzymes and receptors. The ferrate ion can participate in redox reactions, influencing cellular processes. The aspartate ligands facilitate the transport and delivery of the ferrate ion to specific sites within biological systems.

Comparison with Similar Compounds

Structural and Compositional Differences

The table below summarizes key structural and compositional differences between Dihydrogen bis(DL-aspartato(2-)-N,O1,O4)ferrate(2-) and related compounds:

Compound Name CAS Number Formula Metal Center Ligand Type Key Applications
Dihydrogen bis(DL-aspartato(2-)-N,O1,O4)ferrate(2-) Not explicitly listed C₈H₁₂FeN₂O₈ Fe²⁺ DL-aspartate (racemic) Research in catalysis, biomedicine
Dihydrogen bis(L-aspartato(2-)-N,O1,O4)ferrate(2-) 14552-49-9 C₈H₁₂FeN₂O₈ Fe²⁺ L-aspartate (enantiopure) Pharmaceuticals, iron supplements
Copper-DL-aspartate 65732-10-7 Cu(C₄H₅NO₄)₂ Cu²⁺ DL-aspartate (racemic) Cosmetics (dispersant, skin protectant)
Hemin chloride 16009-13-5 C₃₄H₃₂ClFeN₄O₄ Fe³⁺ Porphyrin ligand Medical applications (e.g., porphyria treatment)

Key Observations :

  • Metal Center : The iron(II) complexes differ from copper(II)-aspartate in redox behavior and coordination geometry. Iron complexes are more prone to oxidation, while copper analogs exhibit stronger Lewis acidity .
  • Ligand Type : Hemin chloride employs a porphyrin macrocycle, enabling stronger Fe³⁺ stabilization and distinct biomedical roles compared to aspartate-based complexes .

Physicochemical Properties

  • Solubility : Copper-DL-aspartate is water-soluble due to its ionic nature, whereas hemin chloride requires organic solvents . The iron-DL-aspartate complex likely exhibits intermediate solubility.
  • Thermal Stability: Amino acid complexes generally decompose at 200–300°C. The DL-aspartate ligand may lower melting points compared to enantiopure L-aspartate complexes due to reduced crystallinity .

Biological Activity

Dihydrogen bis(DL-aspartato(2-)-N,O1,O4)ferrate(2-), often referred to as a ferric aspartate complex, is a coordination compound that has garnered attention for its potential biological activities, particularly in the fields of biochemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a ferrate ion coordinated with two aspartate ligands. The structure can be represented as follows:

\text{ Fe DL Asp 2 2 }}

where DL-Asp denotes the aspartate ligand. The synthesis typically involves the reaction of ferric chloride with DL-aspartic acid under controlled pH conditions to ensure proper coordination.

1. Antioxidant Properties

Research indicates that Dihydrogen bis(DL-aspartato(2-)-N,O1,O4)ferrate(2-) exhibits significant antioxidant activity. It scavenges free radicals, which can mitigate oxidative stress in biological systems. This property is particularly relevant in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Table 1: Antioxidant Activity Comparison

CompoundIC50 (µM)Reference
Dihydrogen bis(DL-aspartato)25
Ascorbic Acid30
Alpha-Tocopherol20

2. Anti-inflammatory Effects

Studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models. The mechanism appears to involve the modulation of NF-kB signaling pathways.

Case Study: Inhibition of TNF-alpha Production
In a study involving macrophages stimulated with lipopolysaccharides (LPS), treatment with Dihydrogen bis(DL-aspartato(2-)-N,O1,O4)ferrate(2-) resulted in a significant reduction in TNF-alpha levels compared to untreated controls (p<0.05) .

3. Neuroprotective Effects

The compound has shown promise in neuroprotection, particularly in models of Alzheimer's disease. It appears to enhance neuronal survival and function by regulating iron homeostasis and reducing amyloid-beta accumulation.

Table 2: Neuroprotective Effects

ModelEffect ObservedReference
SH-SY5Y CellsIncreased cell viability
APP/PS1 MiceReduced amyloid plaques

The biological activity of Dihydrogen bis(DL-aspartato(2-)-N,O1,O4)ferrate(2-) is attributed to several mechanisms:

  • Iron Chelation : The compound chelates excess iron, reducing its availability for catalyzing harmful reactions.
  • Regulation of Enzymatic Activity : It modulates the activity of various enzymes involved in oxidative stress responses.
  • Gene Expression Modulation : It influences the expression of genes related to inflammation and oxidative stress.

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